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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Cyano-1H-pyrrole-2-carbohydrazide in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in fragment-based drug discovery (FBDD) and advanced materials synthesis. 4-Cyano-1H-pyrrole-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in fragment-based drug discovery (FBDD) and advanced materials synthesis. 4-Cyano-1H-pyrrole-2-carbohydrazide (CAS: 1706433-25-1) represents a highly versatile, nitrogen-rich pharmacophore. Its unique combination of an electron-withdrawing cyano group and a highly nucleophilic carbohydrazide moiety on a pyrrole core makes it an exceptional precursor for developing kinase inhibitors, antimicrobial agents, and complex molecular hybrids. This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this critical compound.

Chemical Identity and Physicochemical Data

Understanding the baseline physicochemical properties of 4-Cyano-1H-pyrrole-2-carbohydrazide is essential for predicting its behavior in both synthetic workflows and biological systems[1]. The data summarized below highlights its suitability as a low-molecular-weight building block.

PropertyValueCausality / Significance
CAS Number 1706433-25-1Unique identifier for procurement and database indexing[2].
Molecular Formula C₆H₆N₄OHigh nitrogen-to-carbon ratio, typical of highly interactive pharmacophores.
Molecular Weight 150.14 g/mol Low molecular weight qualifies it as an ideal FBDD building block.
SMILES O=C(C1=CC(C#N)=CN1)NNDefines exact connectivity; critical for in silico docking and QSAR modeling.
H-Bond Donors 3 (Pyrrole NH, Hydrazide NH, NH₂)High capacity for target engagement (e.g., kinase hinge regions).
H-Bond Acceptors 3 (Cyano N, Carbonyl O, Pyrrole N)Facilitates diverse binding modalities and water-mediated interactions.

Structural Causality and Molecular Dynamics

The reactivity and pharmacological value of 4-Cyano-1H-pyrrole-2-carbohydrazide are dictated by the electronic interplay between its three defining structural features:

  • The 4-Cyano Group (-CN): Acting as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, the cyano group pulls electron density away from the pyrrole core. This lowers the pKa of the pyrrole NH, making it a stronger hydrogen-bond donor. In biological targets, the cyano nitrogen acts as a strict, directional hydrogen-bond acceptor, frequently engaging with the backbone amides of kinase hinge regions.

  • The 2-Carbohydrazide Moiety: The terminal amine (-NH₂) of the hydrazide benefits from the "alpha-effect," where the adjacent nitrogen's lone pair raises the HOMO energy of the terminal nitrogen, making it exceptionally nucleophilic. This allows for rapid condensation with aldehydes or cyclization with carboxylic acids[3].

  • The Pyrrole Core: Provides a planar, aromatic scaffold that facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target protein binding pockets.

SAR_Logic Core 4-Cyano-1H-pyrrole- 2-carbohydrazide Cyano 4-Cyano Group (-CN) Core->Cyano Pyrrole Pyrrole Core (NH) Core->Pyrrole Hydrazide 2-Carbohydrazide Core->Hydrazide Target1 H-Bond Acceptor (Kinase Hinge Region) Cyano->Target1 Electron Withdrawing Target2 H-Bond Donor (Target Engagement) Pyrrole->Target2 Enhanced Acidity Target3 Nucleophilic Center (Heterocycle Synthesis) Hydrazide->Target3 Condensation

Caption: Pharmacological SAR logic mapping functional groups to target interactions.

Experimental Workflows: Synthesis and Functionalization

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Each step incorporates physical or spectroscopic checkpoints to confirm success without immediately requiring external analytical services.

Protocol 1: Synthesis of 4-Cyano-1H-pyrrole-2-carbohydrazide

Objective: Convert 4-cyano-1H-pyrrole-2-carboxylic acid to its corresponding carbohydrazide.

  • Esterification: Suspend 4-cyano-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄ dropwise and reflux for 12 hours.

    • Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions prevent the reverse hydrolysis reaction.

    • Self-Validation: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) will show the disappearance of the highly polar acid spot (baseline) and the appearance of a higher Rf​ ester spot.

  • Hydrazinolysis: Dissolve the isolated methyl ester in absolute ethanol. Add hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 eq) and reflux for 6 hours.

    • Causality: Hydrazine is a potent alpha-effect nucleophile that readily displaces the methoxy group. Ethanol is chosen because the starting ester is soluble at reflux, but the highly hydrogen-bonded carbohydrazide product is poorly soluble at room temperature[3].

    • Self-Validation: Upon cooling the reaction mixture to 0°C, the product spontaneously crystallizes, driving the equilibrium forward. The shift in the IR spectrum from an ester carbonyl (~1730 cm⁻¹) to an amide carbonyl (~1650 cm⁻¹) validates the structural conversion.

Protocol 2: Downstream Cyclization to Pyrrole-1,3,4-Oxadiazole Hybrids

Objective: Synthesize bioactive 1,3,4-oxadiazole derivatives, which serve as metabolically stable bioisosteres for amides and esters[4].

  • Hydrazone Formation: React 4-cyano-1H-pyrrole-2-carbohydrazide (1.0 eq) with an aryl aldehyde (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid. Reflux for 4 hours.

    • Causality: Acetic acid protonates the aldehyde carbonyl, increasing its electrophilicity for attack by the terminal amine of the hydrazide.

  • Oxidative Cyclization: Dissolve the hydrazone intermediate in DMSO. Add K₂CO₃ (3.0 eq) and Iodine (I₂, 1.2 eq). Stir at 80°C for 5 hours.

    • Causality: Iodine acts as a mild oxidant. K₂CO₃ deprotonates the hydrazone NH, facilitating intramolecular attack of the oxygen onto the imine carbon, followed by oxidation to aromatize the 1,3,4-oxadiazole ring. This avoids harsh dehydrating agents (like POCl₃) that could inadvertently hydrolyze or modify the sensitive cyano group.

    • Self-Validation: The disappearance of the hydrazone NH and CH=N protons in the ¹H NMR spectrum (typically around 11.5 ppm and 8.4 ppm, respectively) confirms successful cyclization.

SyntheticWorkflow A 4-Cyano-1H-pyrrole- 2-carboxylic acid B Methyl 4-cyano-1H-pyrrole- 2-carboxylate A->B Esterification (MeOH, H2SO4) C 4-Cyano-1H-pyrrole- 2-carbohydrazide B->C Hydrazinolysis (NH2NH2·H2O, EtOH) D Hydrazone Intermediate C->D Condensation (Aryl Aldehyde, H+) E 1,3,4-Oxadiazole Derivative D->E Oxidative Cyclization (I2, K2CO3)

Caption: Synthetic workflow from carboxylic acid to 1,3,4-oxadiazole derivatives.

Analytical Validation Standards

To ensure the absolute purity and structural integrity of 4-Cyano-1H-pyrrole-2-carbohydrazide prior to downstream biological assays, the following analytical signatures must be verified:

  • Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): The pyrrole core protons will appear as two distinct doublets (or broad singlets depending on coupling) shifted downfield (typically 7.2 - 7.6 ppm) due to the electron-withdrawing cyano group. The hydrazide protons present as a broad singlet for the NH₂ (~4.5 ppm) and a sharp singlet for the amide NH (~9.5 ppm).

  • Infrared Spectroscopy (FT-IR): Look for sharp bands at ~2230 cm⁻¹ confirming the presence of the intact nitrile (C≡N) group, alongside broad N-H stretching bands in the 3200–3400 cm⁻¹ region.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct [M+H]+ molecular ion peak at m/z 151.1.

References

  • National Center for Biotechnology Information (PMC). "Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties." Molecules, 2018. URL:[Link]

  • ResearchGate. "DESIGN, SYNTHESIS, AND ANTIMYCOBACTERIAL EVALUATION OF NOVEL PYRROLE-OXADIAZOLE MOLECULAR HYBRID AGAINST MYCOBACTERIUM TUBERCULOSIS." International Journal of Applied Pharmaceutics, 2024. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 4-Cyano-1H-pyrrole-2-carbohydrazide Interactions

Abstract The intersection of computational chemistry and drug discovery has created powerful paradigms for accelerating the identification and optimization of novel therapeutic agents. Hydrazide derivatives, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The intersection of computational chemistry and drug discovery has created powerful paradigms for accelerating the identification and optimization of novel therapeutic agents. Hydrazide derivatives, particularly those incorporating a pyrrole scaffold, represent a class of compounds with significant pharmacological potential, demonstrating a spectrum of activities including anticancer and antimicrobial effects.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling of a specific member of this class, 4-Cyano-1H-pyrrole-2-carbohydrazide. We will navigate the complete computational workflow, from target identification and system preparation to the execution and analysis of molecular docking and molecular dynamics simulations. This document is structured to provide not just a sequence of steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to apply these methods with confidence and precision.

Introduction: The Scientific Rationale for In Silico Investigation

4-Cyano-1H-pyrrole-2-carbohydrazide (C6H6N4O, CAS No: 1706433-25-1) is a small molecule featuring a pyrrole ring, a known pharmacophore present in numerous bioactive compounds, linked to a versatile hydrazide moiety.[1][4] This structural combination suggests a high potential for forming targeted interactions with biological macromolecules. While specific targets for this exact molecule are not yet extensively documented, the broader class of pyrrole-hydrazide derivatives has been shown to interact with key proteins involved in cellular signaling and proliferation, such as protein kinases.[1][5]

In silico modeling provides a time- and cost-effective strategy to generate testable hypotheses about the molecular interactions of such compounds before committing to resource-intensive experimental validation.[6] By simulating these interactions at an atomic level, we can predict binding affinity, identify key intermolecular forces, and assess the stability of a potential drug-target complex, thereby guiding further drug design and development efforts.[7]

Target Selection: Protein Tyrosine Kinase (PDB ID: 1M17)

For this guide, we will focus our modeling efforts on a validated and highly relevant drug target: Protein Tyrosine Kinase (PTK) . Specifically, we will use the crystal structure of the human Epidermal Growth Factor Receptor (EGFR) kinase domain, available from the Protein Data Bank (PDB) with the accession code 1M17 .

Causality for Target Choice:

  • Relevance to Compound Class: Studies on similar benzylidene hydrazide derivatives have successfully used PTKs for in silico docking to rationalize their anticancer activity.[5]

  • Therapeutic Importance: EGFR is a well-established target in oncology; its overactivity is a hallmark of many cancers, making inhibitors of this kinase valuable therapeutic agents.

  • Structural Quality: The 1M17 structure is a high-resolution crystal structure complexed with a known inhibitor, which provides a well-defined active site crucial for validating docking protocols and defining the search space.

The Comprehensive In Silico Workflow: A Conceptual Overview

The journey from a chemical structure to a dynamic model of its interaction with a protein target involves a multi-stage process. Each stage builds upon the last, progressively refining our understanding of the potential binding event. The overall workflow is depicted below.

G cluster_prep System Preparation cluster_dock Binding Prediction cluster_sim Dynamic Validation Ligand_Prep Ligand Preparation (4-Cyano-1H-pyrrole-2-carbohydrazide) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB: 1M17) Protein_Prep->Docking Dock_Analysis Analysis of Docking Results (Interaction Analysis) Docking->Dock_Analysis MD_Setup MD Simulation Setup (Solvation & Equilibration) Dock_Analysis->MD_Setup MD_Run Production MD Simulation (Trajectory Generation) MD_Setup->MD_Run MD_Analysis Analysis of MD Trajectory (Stability & Fluctuation) MD_Run->MD_Analysis

Caption: High-level overview of the in silico modeling workflow.

Part I: System Preparation - The Foundation of Accuracy

The quality of any in silico model is fundamentally dependent on the accuracy of the starting structures. This preparatory phase involves converting raw structural data into a chemically correct and computationally ready format.

Ligand Preparation Protocol

The goal is to transform the 2D representation of 4-Cyano-1H-pyrrole-2-carbohydrazide into a realistic, low-energy 3D conformation.

Step-by-Step Methodology:

  • Obtain 2D Structure: Start with the SMILES (Simplified Molecular Input Line Entry System) representation of the molecule: O=C(C1=CC(C#N)=CN1)NN.

  • Generate 3D Coordinates: Use a computational chemistry tool such as Open Babel to convert the SMILES string into a 3D structure. This initial model will have arbitrary coordinates.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for charge calculations and hydrogen bonding.

  • Energy Minimization: Subject the 3D structure to energy minimization using a universal force field like MMFF94. This step optimizes bond lengths and angles to find a low-energy, stable conformation.

  • Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). This is essential for accurately modeling electrostatic interactions.

  • File Format Conversion: Save the final, prepared ligand structure in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.[8]

Receptor Preparation Protocol (Target: 1M17)

The raw PDB file contains more than just the protein coordinates; it includes water molecules, co-factors, and sometimes multiple conformations that must be addressed.[9]

Step-by-Step Methodology:

  • Download PDB File: Obtain the structure file for 1M17 from the RCSB Protein Data Bank.

  • Clean the Structure: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[10][11]

    • Remove Solvent: Delete all water molecules (HOH). While some water molecules can be critical for binding, a standard initial approach is to remove them.[12][13]

    • Remove Original Ligand/Ions: Delete the co-crystallized inhibitor and any other heteroatoms not essential to the protein's structure.

    • Select Protein Chain: If multiple protein chains are present, retain only the one containing the active site of interest.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. This includes adding polar hydrogens, which are critical for defining the hydrogen-bonding network.[14]

  • Assign Charges: Assign atomic partial charges to the protein atoms.

  • Save Prepared Receptor: Save the cleaned, hydrogen-added receptor structure in the appropriate .pdbqt format.

Part II: Molecular Docking - Predicting the "Handshake"

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[15][16]

G Input Prepared Ligand (.pdbqt) Prepared Receptor (.pdbqt) Grid Define Search Space (Grid Box around Active Site) Input->Grid Config Set Docking Parameters (e.g., Exhaustiveness) Grid->Config Run Execute AutoDock Vina Config->Run Output Output: Poses & Scores (Binding Affinity in kcal/mol) Run->Output Analysis Visualize & Analyze (Identify Key Interactions) Output->Analysis

Caption: The workflow for a typical molecular docking experiment.

Molecular Docking Protocol (AutoDock Vina)

Step-by-Step Methodology:

  • Define the Binding Site: The most critical step is defining the three-dimensional space where the docking algorithm will search for binding poses. For 1M17, this can be accurately defined by centering a "grid box" on the location of the original, co-crystallized ligand.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter, which controls the computational effort of the search.

  • Execute Docking: Run the AutoDock Vina program from the command line, providing the configuration file as input.

  • Retrieve Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.[17]

Analysis of Docking Results

Interpreting docking results goes beyond looking at a single score.[18][19]

Self-Validating Analysis:

  • Visual Inspection: Load the receptor and the top-ranked ligand pose into a visualization tool. A credible pose will exhibit good shape complementarity with the binding pocket.[18]

  • Interaction Analysis: Identify the specific amino acid residues interacting with the ligand. Look for key interactions like:

    • Hydrogen Bonds: These are strong, directional interactions critical for binding specificity.

    • Hydrophobic Interactions: Favorable interactions between nonpolar parts of the ligand and receptor.

    • Pi-stacking: Interactions involving aromatic rings.

  • Root-Mean-Square Deviation (RMSD): If a known active ligand's pose is available, an RMSD value below 2.0 Å between the docked pose and the known pose suggests the docking protocol is reliable.[18][19]

Data Presentation: Hypothetical Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (1M17)Interaction Type
1-9.2Met793, Gly796, Leu718, Thr790Hydrogen Bond, Hydrophobic
2-8.8Cys797, Leu844, Ala743Hydrophobic
3-8.5Thr854, Asp855, Met793Hydrogen Bond

Part III: Molecular Dynamics - Bringing the Static Picture to Life

While docking provides a valuable static snapshot, molecular dynamics (MD) simulations assess the stability and dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[20][21]

G Start Select Best Docked Pose Box Create Simulation Box Start->Box Solvate Add Water Molecules (Solvation) Box->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Generate Trajectory File Production->Trajectory

Caption: The sequential stages of setting up an MD simulation.

MD Simulation Protocol (GROMACS)

GROMACS is a powerful, open-source engine for performing molecular dynamics simulations.[22][23]

Step-by-Step Methodology:

  • System Building:

    • Use the highest-ranked pose from docking as the starting structure for the protein-ligand complex.

    • Define a simulation box (e.g., a cube with 1.0 nm distance from the complex to the edge) and fill it with a chosen water model (e.g., TIP3P).[24]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.[25]

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms positionally restrained.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) to ensure the correct density. The positional restraints are gradually released during this phase.

  • Production MD: Run the simulation without restraints for a significant period (e.g., 100-200 nanoseconds) to sample the conformational space of the complex. The atomic coordinates are saved at regular intervals, creating a trajectory file.[26]

Analysis of MD Simulation Trajectory

Analysis of the trajectory provides insights into the stability and dynamics of the binding.[20][27]

Key Analytical Metrics:

  • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand over time. A plateau in the RMSD plot indicates that the system has reached equilibrium and the complex is stable.[27][28]

  • Root Mean Square Fluctuation (RMSF): Calculated for each amino acid residue. High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices, beta-sheets).[27][28]

  • Hydrogen Bond Analysis: Tracking the number of hydrogen bonds between the ligand and protein over the simulation time. Persistent hydrogen bonds indicate stable and critical interactions.[28]

Data Presentation: Hypothetical MD Simulation Analysis (100 ns)

Analysis MetricAverage ValueInterpretation
Protein Backbone RMSD0.25 nm (stable after 15 ns)The overall protein structure is stable throughout the simulation.
Ligand RMSD (relative to protein)0.12 nm (stable after 5 ns)The ligand remains stably bound within the active site.
Hydrogen Bonds (Ligand-Protein)2-3 bonds (85% occupancy)Strong, persistent hydrogen bonding contributes to complex stability.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-stage in silico workflow for investigating the molecular interactions of 4-Cyano-1H-pyrrole-2-carbohydrazide with a therapeutically relevant target, Protein Tyrosine Kinase (1M17). The combination of molecular docking and molecular dynamics simulation provides a powerful predictive tool, allowing us to hypothesize a stable binding mode characterized by specific hydrogen bonds and hydrophobic interactions within the kinase active site.

It is imperative to recognize that these computational predictions are hypotheses. The trustworthiness of this protocol lies in its systematic approach to generating these hypotheses, which must then be validated through empirical methods. The insights gained—such as the identification of key interacting residues like Met793—provide direct guidance for subsequent experimental studies, including site-directed mutagenesis and in vitro enzymatic assays, ultimately accelerating the rational design of more potent and selective drug candidates.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. Retrieved from [Link]

  • GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]

  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

  • Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]

  • Ghosh, A., Panda, P., Halder, A. K., & Cordeiro, M. N. D. S. (2022). In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. Frontiers in Chemistry, 10, 963959. Retrieved from [Link]

  • TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved from [Link]

  • YouTube. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Mali, S. N., et al. (2021). Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). Molecules, 26(22), 6899. Retrieved from [Link]

  • Martinez, L., & Baaden, M. (2023). From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers in Bioinformatics, 3. Retrieved from [Link]

  • Vanga, S. K., et al. (2025). Statistical Analysis of the Effect of Simulation Time on the Results of Molecular Dynamics Studies of Food Proteins: A Study of the Ara h 6 Peanut Protein. Molecules, 30(4), 932. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Ghasemzadeh, M. A., et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 13(43), 30421-30432. Retrieved from [Link]

  • Key Engineering Materials. (n.d.). Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 1H-Pyrrole-2-carbohydrazide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

Sources

Foundational

Introduction: The Strategic Value of the Pyrrole-Nitrile-Hydrazide Scaffold

An In-depth Technical Guide to 4-Cyano-1H-pyrrole-2-carbohydrazide for Advanced Research This guide provides an in-depth technical overview of 4-Cyano-1H-pyrrole-2-carbohydrazide, a heterocyclic building block of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Cyano-1H-pyrrole-2-carbohydrazide for Advanced Research

This guide provides an in-depth technical overview of 4-Cyano-1H-pyrrole-2-carbohydrazide, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its commercial availability, critical quality attributes, handling protocols, and its application in synthetic chemistry, providing a comprehensive resource for scientists and development professionals.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of biologically active molecules. The incorporation of a cyano (-CN) group and a carbohydrazide (-CONHNH₂) moiety onto the pyrrole core, as seen in 4-Cyano-1H-pyrrole-2-carbohydrazide, creates a trifunctionalized reagent with immense synthetic potential.

The carbohydrazide group is a versatile functional handle, readily reacting with aldehydes and ketones to form hydrazones, and serving as a precursor for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.[3][4] The nitrile group further enhances the molecule's utility, participating in a wide range of transformations to introduce new functionalities. This combination makes 4-Cyano-1H-pyrrole-2-carbohydrazide a valuable starting material for building libraries of complex molecules aimed at diverse therapeutic targets, including cancer and infectious diseases.[5][6]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for the pyrrole ring and substituents N1 [label="N", pos="0,1.5!"]; H1 [label="H", pos="-0.5,2.0!"]; C2 [label="C", pos="1.2,1.2!"]; C3 [label="C", pos="1.2,-0.3!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="-1.2,-0.3!"];

// Substituent at C2 (Carbohydrazide) C_CO [label="C", pos="2.4,1.8!"]; O_CO [label="O", pos="2.4,2.8!"]; N_NH [label="N", pos="3.6,1.2!"]; H_NH [label="H", pos="3.6,0.5!"]; N_NH2 [label="N", pos="4.8,1.8!"]; H2_NH2 [label="H₂", pos="5.5,1.8!"];

// Substituent at C4 (Cyano) C_CN [label="C", pos="0,-2.4!"]; N_CN [label="N", pos="0,-3.4!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;

// Double bonds in the pyrrole ring edge [style=double]; C2 -- C3; C4 -- C5;

// Bonds for the carbohydrazide group edge [style=solid]; C2 -- C_CO; C_CO -- N_NH; N_NH -- H_NH; N_NH -- N_NH2; N_NH2 -- H2_NH2; edge [style=double]; C_CO -- O_CO;

// Bonds for the cyano group edge [style=solid]; C4 -- C_CN; edge [style=triple]; C_CN -- N_CN; }

Figure 1: Chemical Structure of 4-Cyano-1H-pyrrole-2-carbohydrazide.

Commercial Sourcing and Procurement

Acquiring high-purity starting materials is a critical first step in any research campaign. 4-Cyano-1H-pyrrole-2-carbohydrazide is available from several specialized chemical suppliers. When selecting a vendor, it is imperative to consider not only price but also purity, availability, and the quality of accompanying documentation such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a summary of known commercial suppliers. Researchers should always verify stock and purity with the supplier before ordering, as these details can change.

SupplierCAS NumberPurity (Typical)Notes
BLDpharm 1706433-25-1InquiryOffers the product as part of their organic building blocks catalog.[7]
AiFChem 1706433-25-197%Product is designated for scientific research use only.[8]

dot digraph "procurement_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

subgraph "cluster_planning" { label="Planning & Vetting"; style="rounded"; color="#34A853"; "start" [label="Identify Need for\n4-Cyano-1H-pyrrole-\n2-carbohydrazide", shape=ellipse, fillcolor="#FBBC05"]; "identify_suppliers" [label="Identify Potential\nSuppliers"]; "request_docs" [label="Request CoA & SDS"]; "evaluate" [label="Evaluate Purity,\nPrice & Lead Time"]; }

subgraph "cluster_execution" { label="Execution & Verification"; style="rounded"; color="#EA4335"; "purchase" [label="Place Purchase\nOrder"]; "receive" [label="Receive & Log\nShipment"]; "verify_sds" [label="Verify SDS and\nStore Appropriately"]; "qc" [label="Perform Internal QC\n(e.g., NMR, LC-MS)"]; "end" [label="Release for\nExperimental Use", shape=ellipse, fillcolor="#34A853"]; }

// Workflow Path "start" -> "identify_suppliers" [label="1"]; "identify_suppliers" -> "request_docs" [label="2"]; "request_docs" -> "evaluate" [label="3"]; "evaluate" -> "purchase" [label="4"]; "purchase" -> "receive" [label="5"]; "receive" -> "verify_sds" [label="6"]; "verify_sds" -> "qc" [label="7"]; "qc" -> "end" [label="8"]; }

Figure 2: Recommended workflow for sourcing and verifying chemical reagents.

Physicochemical Properties and Safety

Understanding the physical properties and handling requirements of a chemical is fundamental to its safe and effective use in the laboratory.

Properties Summary:

PropertyValueSource/Note
CAS Number 1706433-25-1[7][8]
Molecular Formula C₆H₆N₄OCalculated
Molecular Weight 150.14 g/mol Calculated
Appearance Solid, powderBased on related compounds[9]
Purity ≥97%[8]

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 4-Cyano-1H-pyrrole-2-carbohydrazide was not found in the initial search, data from structurally related compounds like pyrrole-2-carboxaldehyde and carbohydrazide provide a strong basis for establishing safe handling protocols.[9][10][11]

  • Hazard Classification: Expected to be an irritant. Causes skin irritation and serious eye irritation.[9][10] May be harmful if swallowed or inhaled.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][12]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] Ensure eyewash stations and safety showers are readily accessible.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Rinse mouth and seek medical advice.[12]

Crucial Note: This information is a guideline. The end-user is responsible for consulting the specific SDS provided by their chosen supplier before handling the material.

Application in Synthetic Chemistry: A Practical Workflow

The true value of 4-Cyano-1H-pyrrole-2-carbohydrazide lies in its utility as a synthetic intermediate. A common and powerful application is its reaction with an aldehyde or ketone to form a hydrazone, which can then be used in subsequent cyclization reactions.

Below is an illustrative, field-proven protocol for the synthesis of a Schiff base (hydrazone), a foundational step in many drug discovery programs.

Protocol: Synthesis of a Pyrrole-based Hydrazone

This protocol describes the condensation reaction between 4-Cyano-1H-pyrrole-2-carbohydrazide and a generic aromatic aldehyde (e.g., benzaldehyde).

Step-by-Step Methodology:

  • Reagent Preparation (Stoichiometry):

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Cyano-1H-pyrrole-2-carbohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Causality: Alcohols are excellent solvents for both the hydrazide and many aldehydes, and they are polar enough to facilitate the reaction, which proceeds via a polar mechanism.

  • Addition of Aldehyde:

    • To the stirring solution, add the aromatic aldehyde (1.0 - 1.1 eq) dropwise at room temperature.

    • Causality: A slight excess of the aldehyde can help drive the reaction to completion, but a large excess can complicate purification. Dropwise addition helps control any potential exotherm.

  • Catalysis:

    • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

    • Causality: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more non-polar hydrazone product should appear, and the starting material spots should diminish.

    • Causality: Heating provides the necessary activation energy to overcome the reaction barrier, speeding up the formation of the product. TLC is a rapid and indispensable tool for determining reaction completion, preventing unnecessary heating or premature workup.

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If it does, collect the solid by vacuum filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

    • Causality: Hydrazones are often crystalline solids with lower solubility in the reaction solvent upon cooling, allowing for simple isolation.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

    • Causality: Recrystallization is an effective method for purifying solid products by leveraging differences in solubility between the product and impurities at different temperatures.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.

dot digraph "hydrazone_synthesis_workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

// Nodes "start" [label="Dissolve Hydrazide\nin Ethanol", shape=ellipse, fillcolor="#FBBC05"]; "add_aldehyde" [label="Add Aromatic\nAldehyde (1.1 eq)"]; "add_catalyst" [label="Add Catalytic\nAcetic Acid"]; "heat_monitor" [label="Heat (60°C) &\nMonitor by TLC"]; "workup" [label="Cool & Isolate\nCrude Product\n(Filtration)"]; "purify" [label="Purify by\nRecrystallization"]; "characterize" [label="Characterize:\nNMR, LC-MS", shape=ellipse, fillcolor="#34A853"];

// Edges "start" -> "add_aldehyde" [label="Nucleophile\nSource"]; "add_aldehyde" -> "add_catalyst" [label="Electrophile\nSource"]; "add_catalyst" -> "heat_monitor" [label="Reaction\nInitiation"]; "heat_monitor" -> "workup" [label="Reaction\nCompletion"]; "workup" -> "purify" [label="Crude Product"]; "purify" -> "characterize" [label="Pure Product"]; }

Figure 3: Experimental workflow for a typical hydrazone synthesis.

References

  • Safety Data Sheet for a related compound. (n.d.).
  • BLDpharm. (n.d.). 1706433-25-1|4-Cyano-1H-pyrrole-2-carbohydrazide.
  • AiFChem. (n.d.). 1706433-25-1 | 4-Cyano-1H-pyrrole-2-carbohydrazide.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • ACCELA CHEMBIO INC. (n.d.). SAFETY DATA SHEET.
  • Key Organics. (n.d.). 4-cyano-1H-pyrrole-2-carboxylic acid.
  • PMC. (n.d.). 1H-Pyrrole-2-carbohydrazide.
  • SciSpace. (n.d.). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives.
  • CymitQuimica. (n.d.). CAS 80242-24-6: 4-cyano-1H-pyrrole-2-carboxylic acid.
  • CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
  • Sigma-Aldrich. (n.d.). 4-Cyano-1H-pyrrole-2-carboxylic acid AldrichCPR.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • MDPI. (2012, July 12). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis.
  • ResearchGate. (2025, November 20). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
  • Sigma-Aldrich. (n.d.). 1H-pyrrole-2-carbohydrazide | 50269-95-9.
  • RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to Evaluating the Antimicrobial Potential of 4-Cyano-1H-pyrrole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Scientific Rationale The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Rationale

The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1] Chemical scaffolds that can serve as a foundation for new therapeutics are of paramount importance. The heterocyclic compound 4-Cyano-1H-pyrrole-2-carbohydrazide is a molecule of significant interest due to its unique structural motifs, which are prevalent in many biologically active compounds.[2]

The pyrrole ring is a fundamental component of many natural and synthetic compounds with demonstrated antibacterial, antifungal, and antibiofilm properties.[3][4][5] Furthermore, the carbohydrazide moiety and its derivatives, particularly hydrazones, are well-documented for their wide spectrum of biological activities, including potent antimicrobial effects.[6][7] The combination of the pyrrole core, a reactive cyano group, and a versatile carbohydrazide functional group in one molecule provides a compelling basis for antimicrobial investigation. Some hydrazide-hydrazone compounds are believed to exert their effect by inhibiting essential bacterial enzymes like DNA gyrase, a mechanism distinct from many current antibiotics.[8][9]

This document serves as a detailed guide for researchers, providing field-proven protocols to systematically evaluate the in vitro antimicrobial activity of 4-Cyano-1H-pyrrole-2-carbohydrazide. It emphasizes not just the procedural steps but also the underlying scientific principles and the inclusion of self-validating controls to ensure data integrity and reproducibility.

Section 2: Foundational Principles & Pre-Experimental Considerations

A successful antimicrobial screening campaign begins with meticulous preparation and a clear understanding of the foundational concepts.

2.1 Key Pharmacological Metrics

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This metric is determined as a follow-on to the MIC assay and helps distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

2.2 Compound Solubilization and Vehicle Controls

  • Causality: 4-Cyano-1H-pyrrole-2-carbohydrazide is an organic compound and is unlikely to be soluble in aqueous culture media. A suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), is required to prepare a stock solution.[11]

  • Expertise & Trustworthiness: The chosen solvent may itself exhibit antimicrobial properties at certain concentrations. Therefore, it is critical to run a "vehicle control" — an experiment that tests the effect of the solvent alone on microbial growth at the highest concentration used in the assay. This ensures that any observed inhibition is due to the test compound and not the solvent.

2.3 Selection of Test Microorganisms

To assess the spectrum of activity, a representative panel of microorganisms should be used. It is standard practice to include:

  • Gram-positive bacteria: e.g., Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative bacteria: e.g., Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungi (optional): e.g., Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)

2.4 Standardization of Bacterial Inoculum

  • Causality: The final concentration of bacteria in the assay is a critical variable that affects the MIC value. To ensure consistency and reproducibility between experiments, the bacterial inoculum must be standardized.

  • Protocol: This is achieved by adjusting the turbidity of a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard. This standard corresponds to a bacterial density of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11] The suspension is then further diluted to achieve the final desired concentration for the assay.

Section 3: Core Protocols for Antimicrobial Susceptibility Testing (AST)

The following protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted as the standard for in vitro susceptibility testing.[10][12]

3.1 Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative measurement of antimicrobial activity.[10] It is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations.

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup (96-Well) cluster_analysis Phase 3: Incubation & Analysis A Prepare Compound Stock (e.g., in DMSO) F Perform 2-Fold Serial Dilution of Compound A->F B Prepare Bacterial Culture C Adjust to 0.5 McFarland (1.5x10^8 CFU/mL) B->C D Dilute to Working Inoculum (1x10^6 CFU/mL) C->D G Add Working Inoculum (Final: 5x10^5 CFU/mL) D->G E Dispense Broth (e.g., MHB) E->F F->G H Set up Controls: - Positive (No Drug) - Negative (No Bacteria) - Vehicle (Solvent Only) F->H I Incubate (37°C, 16-20h) G->I J Read Plate Visually or Spectrophotometrically I->J K Determine MIC J->K

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 4-Cyano-1H-pyrrole-2-carbohydrazide in 100% DMSO. Vortex until fully dissolved.

  • Plate Preparation:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of MHB to well 11 (this will be the negative/sterility control).

    • Prepare an intermediate dilution of your stock solution. Add 4 µL of the 10 mg/mL stock to 96 µL of MHB. This creates a 400 µg/mL working solution.

    • Add 200 µL of this 400 µg/mL solution to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly.

    • Continue this process from well 2 to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 200 µg/mL down to 0.39 µg/mL).

    • Well 11 contains only broth (negative control). Well 12 will be the positive (growth) and vehicle control.

  • Inoculum Preparation:

    • Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into MHB. Incubate at 37°C until turbidity matches a 0.5 McFarland standard.[11]

    • Dilute this standardized suspension 1:150 in MHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the working inoculum to wells 1 through 10 and to well 12. This halves the drug concentration in wells 1-10 and brings the final bacterial concentration to 5 x 10⁵ CFU/mL.

    • The final volume in all wells (except the initial well 11) is now 200 µL.

  • Incubation: Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[11]

3.2 Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is determined.

Workflow for MBC Determination

MBC_Workflow MIC_Plate Completed MIC Plate (Wells with no visible growth) Subculture Aliquot 10-100 µL from each clear well onto drug-free agar plates MIC_Plate->Subculture Incubate Incubate Agar Plates (37°C, 18-24h) Subculture->Incubate Read_MBC Observe for Colony Growth Incubate->Read_MBC Result MBC = Lowest concentration with no colony growth (≥99.9% kill) Read_MBC->Result

Caption: From MIC to Minimum Bactericidal Concentration (MBC).

Step-by-Step Methodology:

  • Selection: Identify the MIC well and all other wells with higher concentrations of the compound that showed no visible growth.

  • Subculturing: From each of these clear wells, take a 100 µL aliquot and spread it onto a drug-free Mueller-Hinton Agar (MHA) plate. Be sure to label each plate corresponding to the well concentration.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the starting inoculum count.

Section 4: Data Presentation and Interpretation

Results should be recorded systematically. Quality control is paramount for validating the results.

Table 1: Example Data Recording Template for AST

MicroorganismCompound Conc. (µg/mL)Growth (+/-)MIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213100-
50-
25-2550
12.5+
6.25+
E. coli ATCC 25922100-
50-100>100
25+
12.5+
6.25+

Interpretation:

  • A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.

  • A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.

  • In the example above, for S. aureus, the MBC/MIC ratio is 50/25 = 2, indicating bactericidal activity. For E. coli, the ratio is >1, suggesting bacteriostatic activity at the concentrations tested.

Self-Validating System: Essential Quality Controls

  • Sterility Control (Negative): Well with only broth should remain clear. If turbid, the media or plate was contaminated.

  • Growth Control (Positive): Well with broth and inoculum but no compound must show robust turbidity. If clear, the bacteria were not viable or the inoculum was improperly prepared.

  • Vehicle Control: Well with broth, inoculum, and the highest concentration of DMSO must show robust turbidity. If clear, the solvent is inhibiting growth, and the experiment is invalid.

  • Reference Standard: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel to confirm that the assay is performing correctly and the bacterial strains are susceptible as expected.

Section 5: Potential Mechanism of Action

While detailed mechanistic studies are beyond the scope of initial screening, the structure of 4-Cyano-1H-pyrrole-2-carbohydrazide allows for informed hypotheses based on existing literature. Many bioactive hydrazide-hydrazone derivatives exert their antimicrobial effects by targeting essential cellular processes.[6][7] A prominent target for this class of compounds is DNA gyrase (a type II topoisomerase), an enzyme critical for bacterial DNA replication.[8][9] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death.

Hypothesized Mechanism of Action

MoA Compound 4-Cyano-1H-pyrrole- 2-carbohydrazide Target Bacterial DNA Gyrase Compound->Target Binds to active site Process DNA Replication & Supercoiling Target->Process Essential for Outcome Inhibition of DNA Synthesis Target->Outcome Inhibition leads to Death Bacterial Cell Death Outcome->Death

Caption: Potential mechanism involving inhibition of DNA gyrase.

Section 6: Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro antimicrobial characterization of 4-Cyano-1H-pyrrole-2-carbohydrazide. By following these detailed, self-validating protocols, researchers can generate reliable and reproducible data on the compound's potency (MIC) and mode of action (bacteriostatic vs. bactericidal).

Positive results from these foundational assays would warrant progression to more advanced studies, including:

  • Time-kill kinetic assays to understand the rate of bacterial killing.[1]

  • Anti-biofilm assays to evaluate efficacy against bacterial communities.[10]

  • Cytotoxicity testing against mammalian cell lines to assess the compound's therapeutic index.[11]

  • Screening against a broader panel of clinically relevant, drug-resistant bacterial strains.

By systematically applying these methodologies, the scientific community can thoroughly evaluate the potential of 4-Cyano-1H-pyrrole-2-carbohydrazide as a lead compound in the critical search for next-generation antimicrobial agents.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.
  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(11), 5895-5902.
  • Khan, A., et al. (2024).
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1281084.
  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives.
  • Rollas, S., & Küçükgüzel, Ş. G. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(9), 1875-1913.
  • Bhardwaj, S., & Sharma, G. K. (2020).
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5239.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
  • Sharma, D., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Pharmaceutical Design, 21(28), 4075-4091.
  • Sharifi-Rad, J., et al. (2023).
  • Mohammadi, Z., & Dastpeyman, S. (2020). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 4(3), 312-331.
  • Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(5), 2933.
  • Gontijo, V. A. L., et al. (2026). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. Antibiotics, 15(2), 203.

Sources

Application

Application Note: Standardized Protocol for the Solubilization and Cellular Delivery of 4-Cyano-1H-pyrrole-2-carbohydrazide

As a Senior Application Scientist, I frequently observe that the failure of in vitro small molecule assays stems not from the compound's lack of efficacy, but from improper handling, sub-optimal solubilization, or solven...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the failure of in vitro small molecule assays stems not from the compound's lack of efficacy, but from improper handling, sub-optimal solubilization, or solvent-induced cytotoxicity. This application note provides a self-validating, causality-driven protocol for the preparation and cellular delivery of 4-Cyano-1H-pyrrole-2-carbohydrazide, ensuring maximum bioavailability and assay reproducibility.

Executive Summary & Physicochemical Profile

4-Cyano-1H-pyrrole-2-carbohydrazide (CAS: 1706433-25-1) is a synthetic small-molecule heterocyclic compound[1]. Like many pyrrole-2-carbohydrazide derivatives, it exhibits limited aqueous solubility but is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO)[2]. Understanding its physicochemical properties is the first step in designing a reliable solubilization strategy.

Table 1: Physicochemical Properties of 4-Cyano-1H-pyrrole-2-carbohydrazide

PropertyValue
CAS Number 1706433-25-1[1]
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Primary Solvent Anhydrous DMSO (Cell-Culture Grade)[3]
Storage (Solid Form) Room temperature or 4°C (per manufacturer)[4]
Storage (Solution) -20°C (Short-term) to -80°C (Long-term)[4]

Mechanistic Rationale for Solvent & Handling Choices

Before executing the protocol, it is critical to understand the why behind each methodological choice:

  • Why Anhydrous DMSO? While water is the preferred biological solvent, many small organic molecules rapidly degrade or precipitate in the presence of ambient moisture[3]. Utilizing anhydrous DMSO (water content <0.005%) ensures maximum kinetic solubility and prevents hydrolytic degradation of the carbohydrazide functional group.

  • Why Polytetrafluoroethylene (PTFE) Filters? Pure DMSO is a highly aggressive organic solvent. Standard Polyethersulfone (PES) or Cellulose Acetate filters will dissolve upon contact with DMSO, leaching toxic polymers into your stock solution and ruining the cell culture[4]. PTFE is chemically inert and solvent-resistant.

  • Why Serial Dilution in DMSO? When a highly concentrated hydrophobic compound is introduced directly into an aqueous environment (like DMEM or RPMI media), it experiences localized supersaturation and crashes out (precipitates)[3]. By creating an intermediate stock in DMSO, the final spike into the media ensures rapid dispersion.

  • Cytotoxicity Thresholds: Mammalian cells generally tolerate DMSO up to 0.1% (v/v) without significant phenotypic alterations[3]. Exceeding 0.5% can induce apoptosis, differentiate sensitive cell lines, or confound assay readouts, leading to false-positive or false-negative data[4].

Quantitative Reconstitution Guidelines

To ensure precise dosing, use the following dilution matrix to prepare primary stock solutions.

Table 2: Standard Dilution Matrix for Stock Solutions

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL1.50 mg
10 mM 5.0 mL7.51 mg
50 mM 1.0 mL7.51 mg
50 mM 5.0 mL37.54 mg

(Calculation based on C₁V₁ = C₂V₂ principles and MW = 150.14 g/mol [5])

Experimental Workflow & Visualization

G Powder 4-Cyano-1H-pyrrole-2-carbohydrazide (Equilibrate to RT) Stock Primary Stock Solution (10 mM - 50 mM) Powder->Stock Weigh DMSO Anhydrous DMSO (Cell-Culture Grade) DMSO->Stock Dissolve Filter Sterile Filtration (0.22 µm PTFE) Stock->Filter Purify Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) Filter->Aliquot Dispense Storage Cryopreservation (-20°C to -80°C) Aliquot->Storage Freeze Dilution Intermediate Dilution (in DMSO) Storage->Dilution Thaw Media Aqueous Media Addition (Final DMSO ≤ 0.1%) Dilution->Media 1:1000 Spike Assay In Vitro Cell Assay (Incubation) Media->Assay Treat Cells

Workflow for dissolving and preparing small molecule inhibitors for in vitro cell culture.

Step-by-Step Experimental Protocol

Phase 1: Reconstitution (Stock Preparation)
  • Equilibration: Remove the lyophilized 4-Cyano-1H-pyrrole-2-carbohydrazide vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes condensation, introducing moisture that accelerates hydrolytic degradation[3].

  • Weighing: Using a microanalytical balance, weigh the desired mass of the compound. For high-potency assays, it is often safer to dissolve the entire pre-weighed vial content to avoid micro-weighing errors[5].

  • Solubilization: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM or 50 mM primary stock.

  • Homogenization: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for 2–5 minutes.

    • Validation Checkpoint: Hold the vial against a light source; the solution must be optically clear with no visible particulate matter[3].

Phase 2: Sterilization & Cryopreservation
  • Filtration: Draw the clear DMSO stock into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter.

    • Causality: As noted, pure DMSO will rapidly dissolve standard PES filters[4].

  • Aliquoting: Dispense the sterile stock into single-use amber cryovials (e.g., 20 µL to 50 µL per vial).

    • Causality: Repeated freeze-thaw cycles disrupt the structural integrity of small molecules, leading to a loss of potency[4].

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[4].

Phase 3: Cellular Application (In Vitro Delivery)
  • Thawing: Thaw a single aliquot at room temperature immediately before the assay.

  • Intermediate Dilution: Perform a serial dilution of the stock in pure DMSO to create an intermediate working solution (e.g., 1000× the final assay concentration).

    • Causality: Adding a highly concentrated stock directly to aqueous media causes localized supersaturation, leading the hydrophobic compound to precipitate[3].

  • Media Spiking: Add 1 µL of the 1000× intermediate DMSO stock per 1 mL of pre-warmed complete culture media.

    • Causality: This guarantees the final DMSO concentration is exactly 0.1% (v/v), safely below the cytotoxicity threshold that could confound assay readouts[3].

  • Validation Checkpoint: Observe the spiked media under an inverted microscope. The absence of micro-crystals validates successful aqueous dispersion. Always run a parallel 'Vehicle Control' (0.1% DMSO in media) to ensure observed cellular phenotypes are strictly compound-mediated.

References

  • Frontiers in Chemistry. "“Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion". Frontiers. Available at:[Link]

  • Captivate Bio. "Small Molecules Technical Support". Captivate Bio. Available at:[Link]

Sources

Method

Application Note: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides and Aromatic Aldehydes

Strategic Value & Introduction The synthesis of diarylcarbinols and hindered secondary alcohols is a cornerstone operation in pharmaceutical development. Traditional approaches rely heavily on the addition of pre-formed...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Value & Introduction

The synthesis of diarylcarbinols and hindered secondary alcohols is a cornerstone operation in pharmaceutical development. Traditional approaches rely heavily on the addition of pre-formed organometallic reagents (such as Grignard or organolithium reagents) to carbonyls[1]. However, the high nucleophilicity and basicity of these reagents severely compromise functional group tolerance, precluding the presence of esters, nitriles, or acidic protons without tedious protection-deprotection sequences.

The advent of transition-metal-catalyzed reductive cross-electrophile coupling (XEC) has revolutionized this paradigm. By utilizing simple nickel complexes and a terminal metallic reductant, researchers can directly couple aryl bromides with aromatic aldehydes in a single step[2]. This protocol delivers exceptional chemoselectivity, tolerates acidic functional groups, and successfully constructs sterically hindered secondary alcohols that are otherwise inaccessible via classical methods[2].

Mechanistic Causality & Reaction Design

To execute this protocol successfully, one must understand the underlying causality of the catalytic cycle. Unlike traditional Barbier-type reactions that generate transient organozinc nucleophiles, this specific transformation is driven by a 1,2-migratory insertion of an arylnickel species[3].

  • Oxidative Addition : The active Ni(0) catalyst, stabilized by a redox-active bipyridine ligand (dtbbpy), undergoes oxidative addition into the aryl bromide to form an Ar–Ni(II)–Br intermediate.

  • Lewis Acid Activation : The addition of ZnBr2​ is not merely an additive; it is a critical Lewis acid co-catalyst. It abstracts the bromide from the nickel center to form a highly electrophilic cationic [Ar–Ni(II)L]+ complex, while simultaneously coordinating to the oxygen of the aromatic aldehyde[3].

  • Migratory Insertion : The Lewis acid lowers the LUMO of the aldehyde, facilitating the rapid 1,2-migratory insertion of the aryl group from the nickel center to the carbonyl carbon, generating an alkoxynickel(II) complex[3].

  • Turnover : Zinc dust reduces the Ni(II) species back to Ni(0) to close the catalytic cycle, releasing the zinc-alkoxide product which yields the secondary alcohol upon aqueous workup.

CatalyticCycle Ni0 Ni(0)L Active Catalyst OxAdd Ar-Ni(II)(Br)L (Oxidative Addition) Ni0->OxAdd + Aryl Bromide (Ar-Br) Activation [Ar-Ni(II)L]⁺[ZnBr₃]⁻ (Lewis Acid Activation) OxAdd->Activation + ZnBr₂ Migratory Alkoxynickel(II) Complex (1,2-Migratory Insertion) Activation->Migratory + Aromatic Aldehyde Migratory->Ni0 + Zn (Reductant) Regeneration Product Diarylcarbinol (Final Product) Migratory->Product Aqueous Workup

Figure 1: Catalytic cycle of the Ni-catalyzed reductive coupling highlighting ZnBr2 activation.

Quantitative Optimization Data

The success of the coupling relies heavily on the precise combination of the ligand, reductant, and temperature. The table below summarizes the causality behind the optimized parameters based on established mechanistic studies[2],[3].

Parameter VariationYield (%)Mechanistic Causality / Observation
Standard Conditions (60 °C, Zn dust) 85% Optimal balance of oxidative addition and 1,2-migratory insertion rates.
Omission of Zn dust0%Absence of terminal reductant prevents Ni(II) to Ni(0) turnover.
Omission of ZnBr2​ additive<10%Lack of Lewis acid prevents halide abstraction and carbonyl activation.
Substitution of Zn with Mn15%Mn fails to generate the requisite Lewis acidic ZnBr2​ species in situ.
Reaction at Room Temperature (25 °C)40%Insufficient thermal energy to drive the critical 1,2-migratory insertion step.

Experimental Protocol: Synthesis of Diarylcarbinols

Scale: 0.5 mmol Atmosphere: Argon or Nitrogen (Glovebox or standard Schlenk techniques)

Reagents Required:
  • Electrophile 1: Aryl Bromide (0.5 mmol, 1.0 equiv)

  • Electrophile 2: Aromatic Aldehyde (0.75 mmol, 1.5 equiv)

  • Precatalyst: NiBr2​⋅glyme (0.05 mmol, 10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 10 mol%)

  • Reductant: Zinc dust, activated (1.25 mmol, 2.5 equiv)

  • Additive: ZnBr2​ , anhydrous (0.1 mmol, 20 mol%)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (2.0 mL, 0.25 M)

Step-by-Step Methodology:
  • Catalyst Ligation: In an argon-filled glovebox, charge an oven-dried 8 mL reaction vial equipped with a PTFE-coated magnetic stir bar with NiBr2​⋅glyme (15.4 mg, 10 mol%) and dtbbpy (13.4 mg, 10 mol%).

  • Reductant & Additive Loading: Add finely powdered, activated Zinc dust (81.7 mg, 2.5 equiv) and anhydrous ZnBr2​ (22.5 mg, 20 mol%) to the vial. Note: Ensure the ZnBr2​ is strictly anhydrous, as moisture will rapidly quench the active catalytic intermediates.

  • Substrate Introduction: Add the solid aryl bromide (1.0 equiv) and aromatic aldehyde (1.5 equiv). If the substrates are liquids, they should be added via a microsyringe in Step 4.

  • Solvent Addition: Add 2.0 mL of anhydrous THF. Seal the vial tightly with a Teflon-lined screw cap.

  • Reaction Execution: Remove the sealed vial from the glovebox. Place it in a pre-heated aluminum heating block set to 60 °C . Stir vigorously at 800–1000 rpm for 12 to 16 hours. Causality: Vigorous stirring is mandatory to maximize the surface-area contact between the heterogeneous zinc powder and the solution-phase nickel complexes.

  • Quench & Extraction: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 2 mL of saturated aqueous NH4​Cl to hydrolyze the zinc-alkoxide intermediate. Dilute with Ethyl Acetate (EtOAc) and filter the biphasic mixture through a short pad of Celite to remove unreacted zinc and precipitated salts.

  • Workup: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×10 mL ). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient) to isolate the pure diarylcarbinol.

Troubleshooting & Self-Validating Systems (Trustworthiness)

This protocol is designed to be self-validating through distinct visual cues:

  • Validation of Ligation: Upon the addition of THF to the NiBr2​ /dtbbpy mixture, the solution should immediately adopt a pale green/blue hue, confirming the formation of the Ni(II) precatalyst.

  • Validation of Reduction (Active Cycle): Upon heating to 60 °C in the presence of Zn dust, the solution must transition to a deep red, brown, or dark purple color. This indicates the successful reduction to the active Ni(0) species.

  • Failure Mode - Inactive Zinc: If the solution remains green after 1 hour of heating, the zinc dust is oxidized and inactive. Solution: Always activate Zn dust prior to use by washing sequentially with 1M HCl, water, ethanol, and diethyl ether, followed by rigorous drying under vacuum.

  • Failure Mode - Pinacol Byproducts: If high levels of aldehyde homocoupling (pinacol formation) are observed, the reaction temperature has exceeded the 60 °C threshold, or the ratio of active Ni to Zn is too low[4].

References[1] Ni(II)/Zn-Mediated Chemoselective Arylation of Aromatic Aldehydes: Facile Synthesis of Diaryl Carbinols. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol006064w[2]Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.8b13709[3]Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols (Mechanistic Studies). Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.8b13709[4]Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols (Optimization Data). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit6/370.shtm

Sources

Application

synthesis of Schiff bases from 1H-pyrrole-2-carbohydrazide

Application Note: Synthesis and Validation of Bioactive Schiff Bases Derived from 1H-Pyrrole-2-Carbohydrazide Executive Summary Schiff bases derived from 1H-pyrrole-2-carbohydrazide represent a versatile and highly poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Bioactive Schiff Bases Derived from 1H-Pyrrole-2-Carbohydrazide

Executive Summary

Schiff bases derived from 1H-pyrrole-2-carbohydrazide represent a versatile and highly potent class of pharmacophores. Extensive pharmacological evaluations have demonstrated their efficacy as multi-target agents, exhibiting broad-spectrum antimicrobial, antifungal, and anti-inflammatory properties[1][2][3]. This application note provides drug development professionals and synthetic chemists with a field-validated, self-verifying protocol for the synthesis, purification, and structural validation of these derivatives.

Mechanistic Rationale & Chemical Causality

As a Senior Application Scientist, I emphasize that successful library generation of these compounds relies on understanding the causality behind the reaction conditions. The synthesis is a two-stage process:

  • Hydrazinolysis: While standard alkyl esters can be used as starting materials, utilizing 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone is highly recommended[2]. The highly electron-withdrawing trichloromethyl group serves as an exceptional leaving group (as a carbanion equivalent), driving the nucleophilic acyl substitution by hydrazine hydrate to completion much faster than standard alkoxy leaving groups.

  • Schiff Base Condensation: The condensation between the primary amine of 1H-pyrrole-2-carbohydrazide and an aromatic aldehyde requires precise electrophilic activation. Absolute ethanol is the solvent of choice because it provides a homogeneous medium at reflux but acts as an anti-solvent upon cooling, driving product precipitation[2]. The addition of catalytic glacial acetic acid is critical: it protonates the carbonyl oxygen to enhance its electrophilicity, but maintains a pH (approx. 4-5) that prevents the complete protonation of the hydrazine nucleophile, which would otherwise stall the reaction[2].

Synthetic Workflow

SchiffBaseSynthesis P1 Pyrrole Precursor (e.g., Trichloroacetyl pyrrole) R1 Hydrazinolysis (99% Hydrazine Hydrate, Reflux) P1->R1 I1 1H-pyrrole-2-carbohydrazide (Key Intermediate) R1->I1 R2 Condensation Reaction (Aromatic Aldehyde, EtOH, Glacial AcOH) I1->R2 I2 Crude Schiff Base R2->I2 R3 Purification (Recrystallization / Column) I2->R3 Final Pure Schiff Base Derivative (Bioactive Pharmacophore) R3->Final

Workflow for the synthesis of 1H-pyrrole-2-carbohydrazide Schiff bases.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrole-2-carbohydrazide
  • Reagents: 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (0.1 mol), 99% Hydrazine hydrate (1.5 mol)[2].

  • Reaction: Add the hydrazine hydrate dropwise to the pyrrole precursor. Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack and prevents localized overheating.

  • Reflux: Stir and reflux the mixture for 6 hours[2].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform:Ethanol (10:1.5) solvent system. The reaction is deemed complete when the starting material spot is entirely consumed. Spots can be visualized in an iodine chamber[2]. Do not proceed to workup until the precursor is fully consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. The sudden drop in temperature and solvent polarity forces the carbohydrazide to precipitate. Filter, wash with cold water, and dry under vacuum[2].

Protocol 2: Synthesis of the Schiff Base (E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide
  • Reagents: 1H-pyrrole-2-carbohydrazide (1 eq), Substituted Aromatic Aldehyde (1 eq), Absolute Ethanol, Glacial Acetic Acid.

  • Reaction: Dissolve equimolar quantities of the carbohydrazide and the target aldehyde in absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst[2]. (Note: For specific bromopyrrole derivatives, triethylamine may be substituted as a base catalyst depending on the electronic nature of the substituents).

  • Reflux: Reflux the mixture for 4–8 hours[2]. Causality: Extended reflux ensures thermodynamic control, heavily favoring the more stable (E)-isomer of the newly formed azomethine double bond.

  • In-Process Validation: Monitor via TLC. The formation of a new, highly UV-active spot with a different Rf value indicates the extended conjugation characteristic of the Schiff base.

  • Workup & Purification: Concentrate the mixture under reduced pressure. The crude solid can be partitioned between water and chloroform to remove polar impurities, followed by recrystallization from hot ethanol or purification via flash column chromatography (SiO2, 10% MeOH/CHCl3)[2].

  • Post-Purification Validation (Self-Correction Check): Confirm structural integrity via FT-IR and NMR. A successful synthesis is validated by the appearance of a sharp azomethine (-N=CH-) stretch at 1600–1640 cm⁻¹ and the disappearance of the primary amine (-NH2) stretching bands[1]. Furthermore, for halogenated derivatives (e.g., dibromo-pyrroles), mass spectrometry must show characteristic [M+2]+ and [M+4]+ isotopic peaks to confirm the retention of the halogens.

Structure-Activity Relationship (SAR) & Biological Profiling

Schiff bases of 1H-pyrrole-2-carbohydrazide are highly tunable. The biological efficacy is heavily dictated by the electronic and steric properties of the substitution on the aromatic aldehyde ring. Below is a summary of quantitative biological data across various validated studies:

Compound Scaffold / SubstituentTarget Organism / AssayKey Activity MetricReference
3,4-Dimethyl-1H-pyrrole-2-carbohydrazide Schiff bases (Compounds 5h, 5i, 5j)Aspergillus fumigatus (Fungus)MIC = 0.039 mg/mLBhosale et al.[1]
(E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide derivativesE. coli, B. subtilis, S. aureusBroad-spectrum antibacterial action[2]
4,5-Dibromo-N'-arylidene-1H-pyrrole-2-carbohydrazideIn vivo anti-inflammatory (Carrageenan-induced paw edema)Significant edema reduction
Carbohydrazide-based Schiff basesHT-29 Cell LinesHigh Cytotoxicity[3]

References

  • [1] Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. nih.gov. 1

  • [2] Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. proquest.com.2

  • [4] A Review on Synthesis of Carbohydrazide Derivatives. ajgreenchem.com. 4

  • Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. arabjchem.org.

  • [3] Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents. nih.gov.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrrole Carbohydrazides

Welcome to the technical support center for the synthesis of pyrrole carbohydrazides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyrrole carbohydrazides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and side reactions encountered during the synthesis of pyrrole carbohydrazides, providing in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Core Reaction: Hydrazinolysis of Pyrrole Esters

The most common and direct method for synthesizing pyrrole carbohydrazides is the hydrazinolysis of a corresponding pyrrole ester. This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OR) with hydrazine (H₂N-NH₂), typically hydrazine hydrate.[1] While seemingly straightforward, the reactivity of the pyrrole ring and the nature of hydrazine can lead to several side reactions.

Core Reaction Mechanism

Hydrazinolysis Mechanism PyrroleEster Pyrrole-COOR (Ester) Intermediate Tetrahedral Intermediate PyrroleEster->Intermediate Nucleophilic Attack Hydrazine H₂N-NH₂ (Hydrazine) Hydrazine->Intermediate Product Pyrrole-CONHNH₂ (Carbohydrazide) Intermediate->Product Collapse & Proton Transfer Byproduct R-OH (Alcohol) Intermediate->Byproduct Elimination of -OR

Caption: General mechanism of hydrazinolysis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of pyrrole carbohydrazides.

Q1: My reaction is sluggish or incomplete, resulting in low yields of the desired carbohydrazide. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion of the starting pyrrole ester is a frequent issue. Several factors can contribute to this problem.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps & Optimization
Steric Hindrance A bulky ester group (e.g., tert-butyl) or significant steric hindrance around the carbonyl group on the pyrrole ring can slow down the nucleophilic attack by hydrazine.- Switch to a less sterically hindered ester, such as a methyl or ethyl ester, for better reactivity.[1]- Increase the reaction temperature and/or prolong the reaction time. Monitor progress carefully using TLC to avoid degradation.
Insufficient Hydrazine An inadequate amount of hydrazine will naturally lead to incomplete reaction.- Use a molar excess of hydrazine hydrate (typically 3-10 equivalents) to drive the reaction to completion.
Low Reaction Temperature Hydrazinolysis often requires thermal energy to overcome the activation barrier, especially for less reactive esters.- Heat the reaction mixture, typically to the reflux temperature of the solvent (e.g., ethanol, methanol).[1]
Inappropriate Solvent The chosen solvent must be able to dissolve both the pyrrole ester and hydrazine hydrate to ensure a homogeneous reaction mixture.- Common solvents include ethanol, methanol, or tetrahydrofuran (THF).[1] Ensure your starting material is soluble in the selected solvent.
Q2: I've isolated my product, but it's contaminated with a significant amount of a higher molecular weight impurity. What could this be?

A2: A common side product in carbohydrazide synthesis is the formation of a 1,2-diacylhydrazine. This occurs when the initially formed carbohydrazide acts as a nucleophile and reacts with another molecule of the starting ester.

Diacylhydrazine Formation Carbohydrazide Pyrrole-CONHNH₂ (Product) SideProduct Pyrrole-CONHNHCO-Pyrrole (1,2-Diacylhydrazine) Carbohydrazide->SideProduct Nucleophilic Attack PyrroleEster Pyrrole-COOR (Starting Material) PyrroleEster->SideProduct

Caption: Formation of 1,2-diacylhydrazine side product.

Mitigation Strategies:

  • Control Stoichiometry: Use a significant excess of hydrazine hydrate. This increases the probability that an ester molecule will react with hydrazine rather than the product carbohydrazide.

  • Slow Addition: If feasible, add the pyrrole ester slowly to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester and the forming product, minimizing the formation of the diacylhydrazine.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the desired reaction over side reactions.

Q3: My pyrrole ring appears to be degrading under the reaction conditions. Is this common?

A3: While the pyrrole ring is generally stable, it can be susceptible to degradation under harsh reaction conditions, particularly with prolonged heating or in the presence of strong acids or bases.[2]

Troubleshooting Pyrrole Ring Instability

Issue Explanation Recommended Action
Discoloration (Darkening) Often an indication of polymerization or decomposition of the pyrrole ring, which can be sensitive to heat and acidic conditions.- Minimize reaction time by closely monitoring with TLC. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Unexpected Byproducts Harsh conditions might lead to ring-opening or other rearrangements.- Use milder reaction conditions: lower temperature and shorter reaction times may be sufficient.[3]

A study on a pyrrole-based hydrazide found it to be stable under various pH conditions, suggesting that the hydrazide itself is quite robust.[4][5] Therefore, degradation is more likely to be an issue with the starting materials or under excessively harsh reaction conditions.

Q4: I am having difficulty purifying my pyrrole carbohydrazide. What are the best practices?

A4: Purification can be challenging due to the polar nature of carbohydrazides.

Purification Protocols

  • Recrystallization: This is often the most effective method for purifying solid carbohydrazides.

    • Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or a solvent mixture).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. Due to the polarity of the product, a polar mobile phase is typically required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures).

  • Washing: After the reaction, quenching with water and extracting the product with an organic solvent like ethyl acetate is a standard workup.[1] Washing the organic layer with water helps remove excess hydrazine hydrate and other water-soluble impurities.

Section 3: Experimental Protocol Example

This section provides a general, step-by-step protocol for the synthesis of a pyrrole carbohydrazide from an ethyl ester.

Synthesis of 1H-Pyrrole-2-carbohydrazide

Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification Start Combine Ethyl 1H-pyrrole-2-carboxylate and Hydrazine Hydrate Heat Heat mixture (e.g., 70°C) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter the suspension Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Cyano-1H-pyrrole-2-carbohydrazide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. 4-Cyano-1H-pyrrole-2-carbohydrazide, a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. 4-Cyano-1H-pyrrole-2-carbohydrazide, a molecule featuring a trifecta of reactive and structurally significant functional groups—a pyrrole ring, a cyano group, and a carbohydrazide moiety—presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for its characterization, offering profound insights into its molecular weight and structure through controlled fragmentation.

This guide provides an in-depth, predictive analysis of the fragmentation pattern of 4-Cyano-1H-pyrrole-2-carbohydrazide under various mass spectrometric conditions. As no definitive, published experimental spectrum for this specific molecule is readily available, this guide is built upon established fragmentation principles of its constituent chemical motifs, supported by authoritative literature on related compounds. We will explore the influence of different ionization techniques, propose detailed fragmentation pathways, and provide robust experimental protocols to empower researchers in their analytical endeavors.

Ionization Technique Selection: The Critical First Step

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation. The two most relevant techniques for a molecule like 4-Cyano-1H-pyrrole-2-carbohydrazide are Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, thermally labile molecules such as our target compound.[1] ESI typically generates even-electron, protonated molecules ([M+H]⁺) with low internal energy.[2] This preserves the molecular ion, making it excellent for molecular weight determination. Structural information is then gleaned by subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[1][3]

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (70 eV).[4] This imparts significant energy, leading to the formation of an odd-electron molecular ion (M•⁺) that undergoes extensive and often complex fragmentation.[5] The resulting "fingerprint" spectrum is highly reproducible and excellent for structural elucidation, though the molecular ion may be weak or absent.[1] Given the polarity of the carbohydrazide group, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using EI would likely require prior chemical derivatization to increase volatility.

For this guide, we will primarily focus on the predicted ESI-MS/MS fragmentation, as it is the more common and direct method for analyzing such a polar, non-volatile compound.

Predicted Fragmentation Pathway of 4-Cyano-1H-pyrrole-2-carbohydrazide

The molecular formula for 4-Cyano-1H-pyrrole-2-carbohydrazide is C₆H₆N₄O. Its monoisotopic mass is 150.0542 Da. In ESI positive mode, we expect a prominent protonated molecule, [M+H]⁺, at m/z 151.0615 .

The fragmentation of this precursor ion is predicted to be driven by the lability of the carbohydrazide side chain, which is the most common fragmentation initiation site for 2-substituted pyrrole derivatives.[6][7]

Proposed ESI-MS/MS Fragmentation Cascade:

  • Initial Cleavage of the Hydrazide Group: The most probable initial fragmentation is the homolytic cleavage of the N-N bond within the hydrazide moiety. This is a characteristic fragmentation pathway for hydrazide-containing compounds. This results in the loss of a neutral ammonia molecule (NH₃, 17.0265 Da), leading to a prominent fragment ion.

    • [M+H]⁺ (m/z 151.0615) → Loss of NH₃ → Fragment A (m/z 134.0350)

  • Formation of the Acylium Ion: Following the loss of ammonia, the resulting fragment is an acylium ion. This ion is stabilized by the aromatic pyrrole ring. This N-CO bond cleavage is a dominant fragmentation pathway in amides and related structures.[8]

    • Fragment A (m/z 134.0350) : This corresponds to the 4-cyanopyrrole-2-carbonyl cation.

  • Decarbonylation: Acylium ions frequently undergo the loss of carbon monoxide (CO, 27.9949 Da) to form a subsequent stable ion.

    • Fragment A (m/z 134.0350) → Loss of CO → Fragment B (m/z 106.0401)

  • Fragmentation of the Pyrrole Ring: The resulting ion at m/z 106.0401, the 4-cyano-1H-pyrrolium ion, is relatively stable. Further fragmentation would require higher collision energy and would likely involve the characteristic loss of hydrogen cyanide (HCN, 27.0109 Da) from the ring and the cyano group.

    • Fragment B (m/z 106.0401) → Loss of HCN → Fragment C (m/z 79.0292)

The diagram below visualizes this primary predicted fragmentation pathway.

G cluster_main Predicted ESI-MS/MS Fragmentation of 4-Cyano-1H-pyrrole-2-carbohydrazide M [M+H]⁺ m/z 151.06 A Fragment A [M+H - NH₃]⁺ m/z 134.04 M->A - NH₃ (17.03 Da) B Fragment B [A - CO]⁺ m/z 106.04 A->B - CO (28.00 Da) C Fragment C [B - HCN]⁺ m/z 79.03 B->C - HCN (27.01 Da)

Caption: Predicted major fragmentation pathway for protonated 4-Cyano-1H-pyrrole-2-carbohydrazide.

Comparative Fragmentation Analysis

To understand the influence of each functional group, we can compare the predicted fragmentation of our target molecule with two simpler analogues: 1H-Pyrrole-2-carbohydrazide (lacking the cyano group) and 4-Cyano-1H-pyrrole-2-carboxylic acid (a related compound with a carboxylic acid instead of a carbohydrazide).[9][10]

Compound NameMolecular Formula[M+H]⁺ (m/z)Key Fragment 1 (Loss)m/zKey Fragment 2 (Loss)m/z
4-Cyano-1H-pyrrole-2-carbohydrazide C₆H₆N₄O151.06[M+H - NH₃]⁺134.04[Frag 1 - CO]⁺106.04
1H-Pyrrole-2-carbohydrazideC₅H₇N₃O126.07[M+H - NH₃]⁺109.04[Frag 1 - CO]⁺81.04
4-Cyano-1H-pyrrole-2-carboxylic acidC₆H₄N₂O₂137.04[M+H - H₂O]⁺119.03[Frag 1 - CO]⁺91.03

This comparison clearly illustrates the consistent fragmentation pattern originating from the 2-position side chain. The carbohydrazide consistently leads to an initial loss of ammonia, while the carboxylic acid leads to a loss of water. The subsequent loss of carbon monoxide is a common feature for the resulting acylium ions.

Experimental Protocols

To obtain high-quality, reproducible data, a well-defined experimental protocol is essential. Below are recommended starting points for LC-ESI-MS/MS and GC-EI-MS analysis.

Protocol 1: LC-ESI-MS/MS Analysis

This is the recommended approach for the direct analysis of 4-Cyano-1H-pyrrole-2-carbohydrazide.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol or DMSO.
  • Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
  • Filter the working solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • MS1 Scan: Scan a broad range to find the precursor ion (e.g., m/z 100-300).
  • MS/MS Analysis:
  • Select the precursor ion at m/z 151.06.
  • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.
  • Ramp the collision energy (e.g., from 10-40 eV) to observe the full fragmentation pattern.
  • Source Parameters (Typical Starting Points):
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Temperature: 325 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 35 psi.
Workflow for LC-MS/MS Analysis

G cluster_workflow General LC-MS/MS Workflow Sample Sample Prep (Dissolution, Dilution) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Selection m/z 151.06) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Mass Analyzer (Fragment Detection) Q2->Q3 Data Data Analysis Q3->Data

Caption: A typical workflow for the analysis of a small molecule by LC-MS/MS.

Protocol 2: GC-EI-MS Analysis (with Derivatization)

This protocol is for obtaining a classic EI spectrum but requires a derivatization step to make the analyte volatile.

1. Derivatization (Silylation):

  • Dry a 50-100 µg aliquot of the sample completely under a stream of nitrogen.
  • Add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of a dry solvent (e.g., pyridine or acetonitrile).
  • Heat the mixture at 60-70 °C for 30 minutes to derivatize the active hydrogens on the pyrrole and hydrazide nitrogens.

2. Gas Chromatography (GC) System:

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
  • Injection: 1 µL, splitless mode.

3. Mass Spectrometry (MS) System:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 40-500.

Expected EI Fragmentation: The resulting spectrum will be of the silylated derivative. Fragmentation will be more extensive, likely involving cleavage of the silyl groups (-Si(CH₃)₃) and complex rearrangements alongside the fragmentation of the core structure as predicted in the ESI section.

Conclusion

The mass spectrometric analysis of 4-Cyano-1H-pyrrole-2-carbohydrazide provides a rich dataset for its structural confirmation. Based on established chemical principles, the ESI-MS/MS spectrum is predicted to be dominated by fragments arising from the systematic decomposition of the 2-carbohydrazide side chain. The initial loss of ammonia, followed by the loss of carbon monoxide, should provide a clear and diagnostic pathway for identification. By employing the detailed protocols provided in this guide, researchers can confidently generate high-quality mass spectra to either confirm this predicted fragmentation or to elucidate the structure of novel, related compounds in their drug discovery and development pipelines.

References

  • Zare, R. N., & Laskin, J. (2013). Gas-Phase Ion Chemistry and Mass Spectrometry. John Wiley & Sons.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. Available at: [Link]

  • Pietryczuk, A., et al. (2014). Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. Journal of The American Society for Mass Spectrometry, 25(6), 996-1004. Available at: [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 425-453. Available at: [Link]

  • ResearchGate. The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Available at: [Link]

  • Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20905-20914. Available at: [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.

Sources

Comparative

cytotoxicity assays for 4-Cyano-1H-pyrrole-2-carbohydrazide derivatives

Cytotoxicity Assays for 4-Cyano-1H-pyrrole-2-carbohydrazide Derivatives: A Comparative Guide Introduction 4-Cyano-1H-pyrrole-2-carbohydrazide derivatives are emerging as highly potent scaffolds in oncology drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Assays for 4-Cyano-1H-pyrrole-2-carbohydrazide Derivatives: A Comparative Guide

Introduction

4-Cyano-1H-pyrrole-2-carbohydrazide derivatives are emerging as highly potent scaffolds in oncology drug development. The cyano group enhances binding affinity via electron withdrawal, while the carbohydrazide moiety provides critical hydrogen bonding within the ATP-binding pocket of targets like human topoisomerase IIα (α-Topo II) ()[1]. However, evaluating the cytotoxicity of these compounds presents unique analytical challenges. The inherent redox activity of the carbohydrazide group can severely interfere with standard metabolic assays.

As an Application Scientist, I have designed this guide to objectively compare the performance of leading cytotoxicity assays—MTT, ATP Luminescence, and LDH Release—providing field-proven protocols and causality-driven insights to ensure your experimental data remains uncompromised.

Comparative Analysis of Cytotoxicity Assay Platforms

When evaluating novel pyrrole hydrazones, selecting the correct assay is not just a matter of preference; it is a matter of chemical compatibility. Here is how the primary assay technologies compare:

1. Tetrazolium Reduction Assays (MTT/MTS)

  • Mechanism: Measures NAD(P)H-dependent cellular oxidoreductase activity.

  • Performance: Highly cost-effective and widely used for the initial screening of pyrrole hydrazones ()[2].

  • The Causality of Interference: The carbohydrazide moiety can act as a strong reducing agent. In cell-free media, high concentrations of these derivatives may spontaneously reduce the yellow MTT tetrazolium to purple formazan, artificially inflating apparent cell viability. If using MTT, orthogonal validation is mandatory.

2. ATP Luminescence Assays (e.g., CellTiter-Glo®)

  • Mechanism: Quantifies cellular ATP using a luciferase-catalyzed reaction.

  • Performance: The gold standard for redox-active compounds. By relying on ATP rather than oxidoreductase activity, this assay bypasses the chemical interference of the pyrrole ring. The lysis buffer immediately halts compound activity, providing a highly sensitive, stable luminescent readout.

3. LDH Release Assays

  • Mechanism: Detects lactate dehydrogenase leaked from cells with compromised plasma membranes.

  • Performance: Ideal for distinguishing between early apoptosis (induced by α-Topo II inhibition) and late-stage necrosis. Because pyrrole derivatives often cause cell cycle arrest in the S phase prior to apoptosis ()[2], LDH release will only spike at later time points (e.g., 48–72 hours), making it less suitable for rapid 24-hour screening.

Experimental Data: Efficacy of Pyrrole Derivatives

Recent studies highlight the dose- and time-dependent cytotoxic activity of these derivatives across various tumor cell lines ()[3]. The table below summarizes the performance of specific compounds using optimized assay workflows.

CompoundTarget Cell LinePrimary MechanismAssay UtilizedIC₅₀ (μM)Ref
Compound 2f MCF-7 (Breast)α-Topo II InhibitionMTT8.84[1]
Compound 1C SH-4 (Melanoma)S-phase Arrest / ApoptosisMTT44.63 ± 3.51[2]
Compound 4a LoVo (Colon)Dose-dependent ApoptosisMTT / ATPHigh Potency[3]

Mechanism & Detection Workflow

To contextualize when and how to measure cytotoxicity, the following diagram maps the biological cascade triggered by 4-Cyano-1H-pyrrole-2-carbohydrazide derivatives to the specific detection windows of each assay platform.

G Compound 4-Cyano-1H-pyrrole-2- carbohydrazide Target Topoisomerase IIα Inhibition Compound->Target Binds ATP-site Apoptosis Apoptosis Induction (Cell Cycle Arrest) Target->Apoptosis DNA Damage MTT MTT Assay (Mitochondrial Activity) Apoptosis->MTT Decreased Formazan ATP ATP Luminescence (Cellular Energy) Apoptosis->ATP ATP Depletion LDH LDH Release (Membrane Integrity) Apoptosis->LDH Late-stage Lysis

Fig 1: Cytotoxicity mechanisms of pyrrole derivatives and corresponding assay detection points.

Self-Validating Experimental Protocol: The Multiplexed Approach

Step 1: Plate Design & Built-in Controls Seed cells (e.g., MCF-7 or LoVo) in a 96-well opaque-walled plate with clear bottoms at 5,000 cells/well in 100 µL of media. Critical Controls Required for Validation:

  • Vehicle Control: Cells + DMSO (max 0.5% v/v) to establish 100% viability baseline.

  • Positive Control: Cells + known cytotoxic agent (e.g., Doxorubicin 10 µM) to establish the assay's dynamic range.

  • Compound-Interference Control (Crucial): Media + highest concentration of the pyrrole derivative (NO CELLS). This isolates any spontaneous tetrazolium reduction caused by the carbohydrazide group.

Step 2: Compound Treatment After 24 hours of incubation (37°C, 5% CO₂), perform serial dilutions of the pyrrole derivatives. Treat cells for 48 hours. The prolonged incubation ensures sufficient time for α-Topo II inhibition to translate into measurable apoptosis ()[1].

Step 3: MTT Addition & Spectrophotometry Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Causality Check: Inspect the Compound-Interference Control wells. If they turn purple, the compound is intrinsically redox-active. You must subtract this background absorbance from your treated wells to prevent false viability data. Solubilize formazan with 100 µL DMSO and read absorbance at 570 nm.

Step 4: Orthogonal ATP Validation For derivatives showing high chemical interference in Step 3, run a parallel plate using an ATP Luminescence assay. Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). Mix for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence. This step validates the MTT data by confirming actual cellular energy depletion without redox interference.

References

  • Bhardwaj S, Sharma S, Agrawal A. "Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives." Current Bioactive Compounds, 2026.[Link]

  • Vladimirova S, Hristova R, Iliev I. "Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones." Molecules, 2024; 29(23):5499.[Link]

  • Bunea et al. "New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation." International Journal of Molecular Sciences, 2022.[Link]

Sources

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